N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-4-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S2/c1-12-11-13(18-25-17-3-2-10-24-19(17)29-18)4-9-16(12)26-30(27,28)15-7-5-14(6-8-15)20(21,22)23/h2-11,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWJWIDEFZUJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazole ring fused to a pyridine ring, a phenyl group, and a sulfonamide moiety, which collectively enhance its solubility and biological efficacy.
Structural Characteristics
The unique structure of this compound can be summarized as follows:
- Thiazole and Pyridine Rings : These heterocyclic components are known for their diverse biological activities.
- Sulfonamide Group : This functional group is recognized for its antibacterial properties and is commonly found in various therapeutic agents.
- Trifluoromethyl Group : This moiety often enhances the lipophilicity and metabolic stability of compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide group contributes to its antibacterial effects, making it a candidate for further exploration against various bacterial strains.
Case Studies
Anticancer Potential
The compound's structure suggests possible interactions with biological targets involved in cancer pathways. The thiazole and pyridine rings have been associated with anticancer activities in other derivatives.
Research Findings
- A study on related thiazole derivatives indicated significant cytotoxic effects against various cancer cell lines .
- Molecular docking studies are ongoing to elucidate specific binding interactions with proteins implicated in tumor growth and metastasis .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Interaction : It could potentially bind to receptors involved in inflammatory responses or cell signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Contains a sulfonamide group | Known antibacterial properties |
| Thiazole Derivatives | Contains thiazole rings | Diverse biological activities |
| Pyridine Derivatives | Contains pyridine rings | Potential neuroactive properties |
The uniqueness of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-y}phenyl)-4-(trifluoromethyl)benzene-1-sulfonamide lies in its specific combination of structural elements that may enhance solubility and improve biological activity compared to simpler analogs.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Analysis
The target compound’s structural uniqueness lies in its trifluoromethyl sulfonamide group and methyl-substituted phenyl-thiazolo[5,4-b]pyridine system. Key comparisons with similar compounds include:
*Estimated based on molecular formula.
Functional Group Impact
- Trifluoromethyl (-CF₃): The -CF₃ group in the target compound confers electron-withdrawing effects, stabilizing the sulfonamide moiety and resisting oxidative metabolism .
- Thiophene vs.
- Methoxy and Piperazinyl Groups: T32612’s -OCH₃ and piperazinyl substituents improve aqueous solubility, addressing a common limitation of thiazolo[5,4-b]pyridine derivatives .
Spectral Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
